molecular formula C22H18ClNO3 B11623761 2-[3-chloro-4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

2-[3-chloro-4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No.: B11623761
M. Wt: 379.8 g/mol
InChI Key: JEDVWJZXOSCSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-chloro-4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-substituted phenyl ring, a methylphenoxy group, and a tetrahydroisoindole core, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methylphenol with 3-chloro-4-nitrobenzene under basic conditions to form 3-chloro-4-(4-methylphenoxy)nitrobenzene.

    Reduction of the Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Cyclization: The resulting amine undergoes cyclization with a suitable diene to form the tetrahydroisoindole core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and isoindole rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the chloro group or the dione functionality, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the chloro and phenoxy groups can enhance binding affinity to biological targets.

Medicine

Pharmacologically, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. The tetrahydroisoindole core is a common motif in many bioactive molecules.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-[3-chloro-4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and phenoxy groups can enhance binding interactions through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The compound may modulate biological pathways by inhibiting enzyme activity or altering receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-chloro-4-(4-methylphenoxy)phenyl]-5-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
  • 4-(4-chloro-3-methylphenoxy)benzoic acid
  • 2-(4-(3,5-dimethylphenoxy)phenyl)acetic acid

Uniqueness

Compared to similar compounds, 2-[3-chloro-4-(4-methylphenoxy)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione stands out due to its unique tetrahydroisoindole core and the presence of both chloro and phenoxy substituents. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H18ClNO3

Molecular Weight

379.8 g/mol

IUPAC Name

4-[3-chloro-4-(4-methylphenoxy)phenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C22H18ClNO3/c1-12-2-7-16(8-3-12)27-18-9-6-15(11-17(18)23)24-21(25)19-13-4-5-14(10-13)20(19)22(24)26/h2-9,11,13-14,19-20H,10H2,1H3

InChI Key

JEDVWJZXOSCSDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.